molecular formula C12H26N2O4 B8049241 1-Boc-3-Aminomethylazetidine acetic acid salt

1-Boc-3-Aminomethylazetidine acetic acid salt

Cat. No.: B8049241
M. Wt: 262.35 g/mol
InChI Key: BDZPUHJWWNWPLN-UHFFFAOYSA-N
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Description

1-Boc-3-Aminomethylazetidine acetic acid salt is a chemical compound with the molecular formula C12H26N2O4 and a molecular weight of 262.34584 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

acetic acid;tert-butyl N-(3-amino-2-methylpropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.C2H4O2/c1-8(6-11)7-12(5)9(13)14-10(2,3)4;1-2(3)4/h8H,6-7,11H2,1-5H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZPUHJWWNWPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN(C)C(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Boc-3-Aminomethylazetidine acetic acid salt typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the azetidine ring. The synthetic route may include the following steps:

    Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the azetidine ring: The protected amine is then reacted with a suitable azetidine precursor under controlled conditions to form the azetidine ring.

    Introduction of the acetic acid salt:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-3-Aminomethylazetidine acetic acid salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-Aminomethylazetidine acetic acid salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Boc-3-Aminomethylazetidine acetic acid salt involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions with enzymes and other biological molecules, making it a valuable tool in biochemical research. The azetidine ring structure provides unique steric and electronic properties that can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-Boc-3-Aminomethylazetidine acetic acid salt can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct reactivity and applications in various fields of research.

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